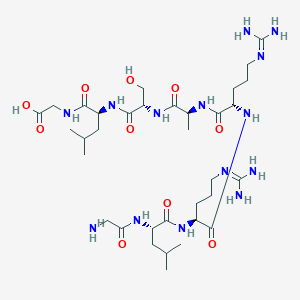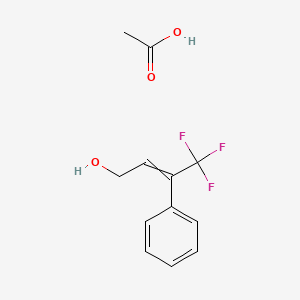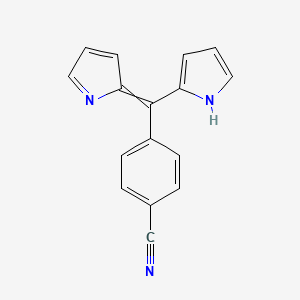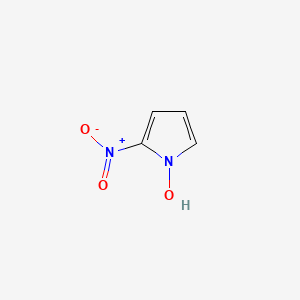![molecular formula C22H29FN2O2 B12526422 4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol CAS No. 652159-28-9](/img/structure/B12526422.png)
4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol is a synthetic organic compound characterized by the presence of a piperazine ring, a fluorophenyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Introduction of the Methoxyphenol Moiety: The final step involves the coupling of the piperazine derivative with a methoxyphenol compound through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in various pharmacological effects, including mood stabilization and reduction of psychotic symptoms.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine
- N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydro-1H-pyrazine-2-carboxamide
Uniqueness
4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The presence of the methoxyphenol moiety, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity.
Properties
CAS No. |
652159-28-9 |
|---|---|
Molecular Formula |
C22H29FN2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[2-[4-[3-(4-fluorophenyl)propyl]piperazin-1-yl]ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C22H29FN2O2/c1-27-22-17-19(6-9-21(22)26)10-12-25-15-13-24(14-16-25)11-2-3-18-4-7-20(23)8-5-18/h4-9,17,26H,2-3,10-16H2,1H3 |
InChI Key |
ZNKUIWPBNALADC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)



![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)



![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)

